![molecular formula C17H22N4O3S2 B2937548 N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 2034412-76-3](/img/structure/B2937548.png)
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrido[2,3-d]pyrimidin-3-yl derivative, which is a class of compounds that includes various pharmaceuticals and biologically active molecules . The presence of the dithiolan-3-yl group suggests that it might have sulfur-related reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the planar pyrido[2,3-d]pyrimidin-3-yl core, with the ethyl and pentanamide groups providing some three-dimensionality . The dithiolan-3-yl group could introduce additional stereochemical considerations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrogen bonding, affecting its solubility and reactivity .科学的研究の応用
α-Lipoic Acid-based PPARγ Agonists for Treating Inflammatory Skin Diseases
Research has highlighted the development of novel thiazolidinedione derivatives of the potent antioxidant, α-lipoic (thioctic, 1,2-dithiolane) acid. These compounds, including a prototype designated BP-1003, have been shown to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and have demonstrated significant anti-inflammatory effects in models of allergic contact dermatitis. Such compounds may offer new avenues for the oral and topical treatment of inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Synthesis of New Heterocyclic Systems
Another study focused on the reactivity of pyrido[2,3-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Sirakanyan et al., 2015).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Further research has been conducted on the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have been evaluated as potential antitumor agents, offering insights into the development of new therapies for cancer treatment (Gangjee et al., 2009).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
Another study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using citrazinic acid as a starting material. These compounds demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, highlighting their potential in treating microbial infections (Hossan et al., 2012).
作用機序
Target of Action
Compounds with similar structures, such asAllopurinol , are known to target xanthine oxidase , an enzyme responsible for generating reactive oxygen species (ROS) .
Mode of Action
Based on the similar structure to allopurinol, it might inhibit the activity of xanthine oxidase . This inhibition could potentially reduce the production of ROS, which are implicated in various diseases .
Biochemical Pathways
By analogy with allopurinol, it might be involved in the purine degradation pathway . Inhibition of xanthine oxidase by Allopurinol leads to a decrease in the production of uric acid, a waste product formed during the breakdown of purines .
Result of Action
If it acts similarly to allopurinol, it might lead to a decrease in serum uric acid levels and potentially alleviate symptoms of conditions like gout .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-(dithiolan-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-14(6-2-1-4-12-7-11-25-26-12)18-9-10-21-16(23)13-5-3-8-19-15(13)20-17(21)24/h3,5,8,12-13H,1-2,4,6-7,9-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZKIDPNMQSDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCN2C(=O)C3C=CC=NC3=NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。